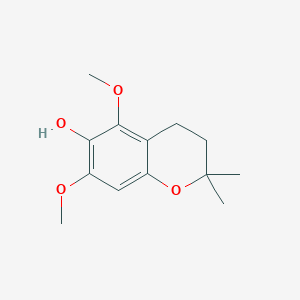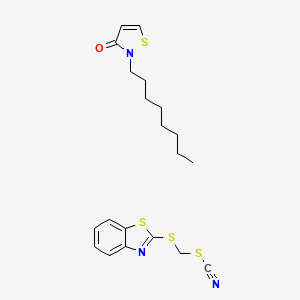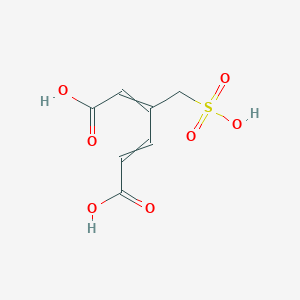![molecular formula C52H78Cl3O9- B14348553 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate CAS No. 90393-07-0](/img/structure/B14348553.png)
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorinated phenyl groups and ester functionalities. It is known for its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate involves multiple steps, starting with the preparation of the chlorinated phenyl intermediates. The key steps include:
Chlorination: The initial step involves the chlorination of phenol to produce 5-chloro-2-(2,4-dichlorophenoxy)phenol.
Esterification: The chlorinated phenol is then esterified with hexadecanoic acid to form the ester intermediates.
Coupling Reaction: The ester intermediates are coupled with 5-oxopentanoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
科学研究应用
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential in treating bacterial infections and as an antiseptic agent.
Industry: Utilized in the formulation of disinfectants and preservatives for various products.
作用机制
The mechanism of action of 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The chlorinated phenyl groups play a crucial role in enhancing the compound’s antimicrobial activity by increasing its lipophilicity and facilitating its incorporation into the lipid bilayer of microbial cells.
相似化合物的比较
Similar Compounds
Hexachlorophene: Another chlorinated phenol with strong antibacterial activity, commonly used in disinfectants and antiseptics.
Uniqueness
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is unique due to its complex structure, which combines multiple functional groups, enhancing its antimicrobial efficacy and making it a versatile compound for various applications.
属性
CAS 编号 |
90393-07-0 |
|---|---|
分子式 |
C52H78Cl3O9- |
分子量 |
953.5 g/mol |
IUPAC 名称 |
5-[1-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-di(hexadecanoyloxy)propan-2-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C52H79Cl3O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-49(58)61-40-47(63-50(59)33-29-30-48(56)57)52(43-38-41(53)34-36-45(43)62-46-37-35-42(54)39-44(46)55)64-51(60)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-39,47,52H,3-33,40H2,1-2H3,(H,56,57)/p-1 |
InChI 键 |
NHVRNZDHOBXXBF-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)


![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)


